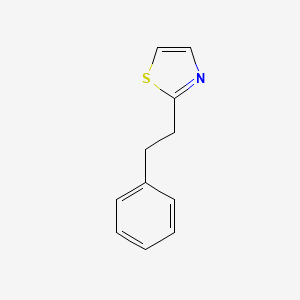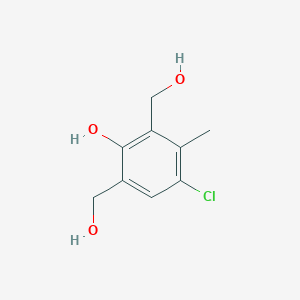
4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol is a phenolic compound characterized by the presence of chlorine and hydroxymethyl groups attached to a methylphenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol typically involves the reaction of 4-chloro-3-methylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the hydroxymethyl groups. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-2,6-bis(formyl)-3-methylphenol or 4-chloro-2,6-bis(carboxy)-3-methylphenol.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2,6-bis(hydroxymethyl)phenol: Similar structure but lacks the methyl group.
4-Dimethylamino-2,6-bis(hydroxymethyl)phenol: Contains a dimethylamino group instead of chlorine.
2,6-Bis(hydroxymethyl)-3-methylphenol: Lacks the chlorine atom.
Uniqueness
4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol is unique due to the presence of both chlorine and hydroxymethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
22002-34-2 |
|---|---|
Formule moléculaire |
C9H11ClO3 |
Poids moléculaire |
202.63 g/mol |
Nom IUPAC |
4-chloro-2,6-bis(hydroxymethyl)-3-methylphenol |
InChI |
InChI=1S/C9H11ClO3/c1-5-7(4-12)9(13)6(3-11)2-8(5)10/h2,11-13H,3-4H2,1H3 |
Clé InChI |
ZPUXPVXIIGXTBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1CO)O)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


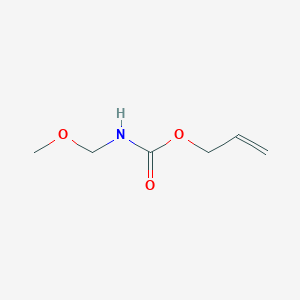
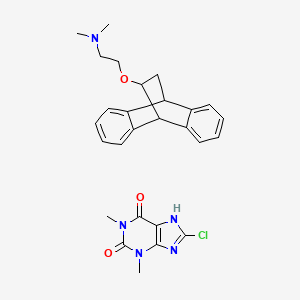
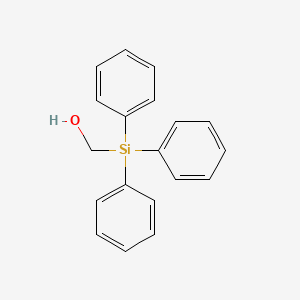
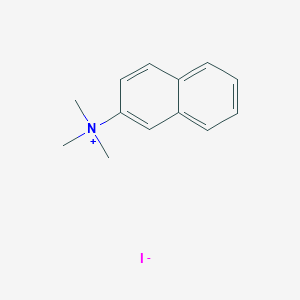
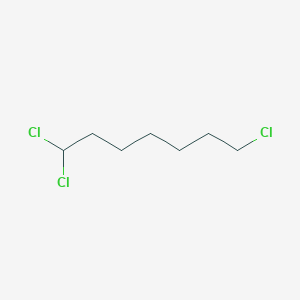
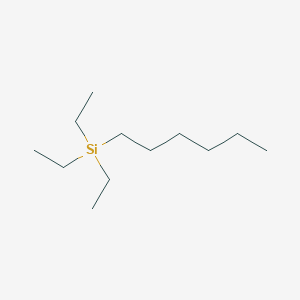
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
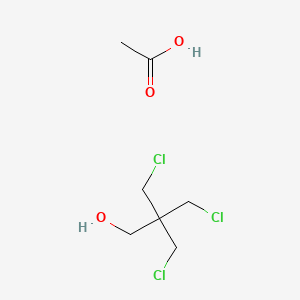

![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
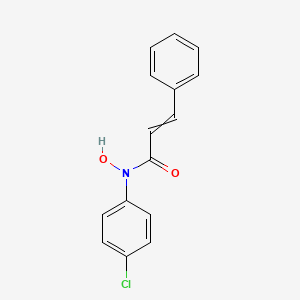

![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
